
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine is a chemical compound with the molecular formula C13H17N3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine typically involves the alkylation of quinoline derivatives. One common method is the reaction of 4-ethylquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a controlled temperature and pressure to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- N2,N2-Dimethylquinoline-2,4-diamine
- 4-Ethylquinoline
- 2,6-Diaminoquinoline
Uniqueness
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
4-ethyl-2-N,2-N-dimethylquinoline-2,6-diamine |
InChI |
InChI=1S/C13H17N3/c1-4-9-7-13(16(2)3)15-12-6-5-10(14)8-11(9)12/h5-8H,4,14H2,1-3H3 |
InChI 键 |
FHFWYDZTVWTBRX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC2=C1C=C(C=C2)N)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
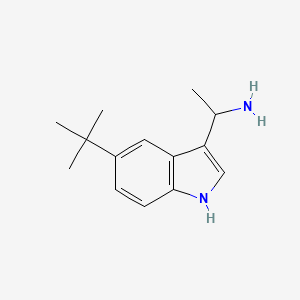



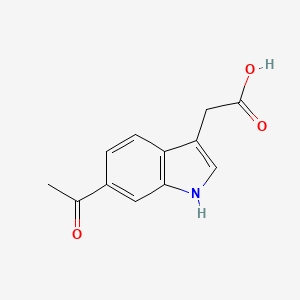
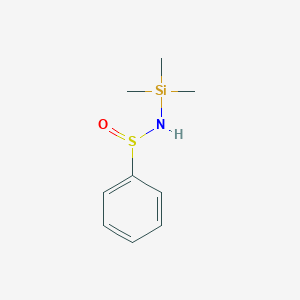
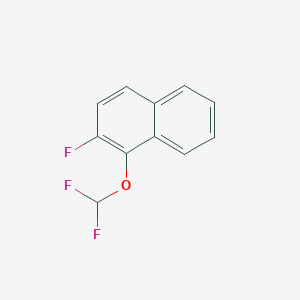

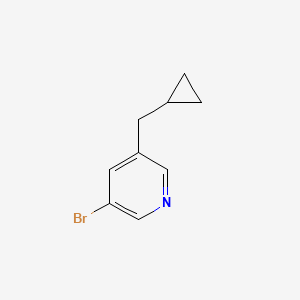
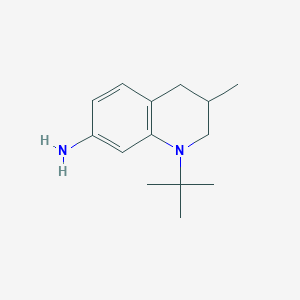


![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
